![molecular formula C13H13N3O4S B1440459 [5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid CAS No. 1171917-09-1](/img/structure/B1440459.png)
[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid
Overview
Description
“[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid” is a chemical compound with the molecular formula C13H13N3O4S and a molecular weight of 307.33 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely defined by its molecular structure. It has a molecular weight of 307.33 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Herbicidal Activity : Hegde and Mahoney (1993) synthesized derivatives of 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid, which exhibited herbicidal symptoms similar to the commercial herbicide benazolin. These compounds showed higher activity against dicotyledonous species compared to monocotyledonous ones (Hegde & Mahoney, 1993).
Antimicrobial Effects : Melnyk Oksana Volodymyrivna (2018) found that a compound including a derivative of 5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl-acetyl-hydrazide exhibited strong antimicrobial effects against various bacteria and fungi, outperforming amoxicillin/clavulanate in some cases (Volodymyrivna, 2018).
Antileukemic Activity : Ladurée et al. (1989) synthesized derivatives that showed promising antileukemic activity, with some compounds performing comparably to mitomycin (Ladurée et al., 1989).
Antioxidant Properties : Chaban et al. (2019) synthesized hydrazide derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid and evaluated their antioxidant activities, demonstrating significant scavenging effects on radicals (Chaban et al., 2019).
Anti-Inflammatory Activity : Chaban (2019) researched the anti-inflammatory properties of thiazolo[4,5-b]pyridine-2-ones, derived from (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide, finding some compounds with pronounced diuretic properties and activities comparable or exceeding comparative preparations (Chaban, 2019).
Antimycobacterial Activity : Mamolo et al. (2001, 2003) synthesized derivatives that showed moderate activity against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001) (Mamolo et al., 2003).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamoyl]-2-oxopyridin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-7-8(2)21-13(14-7)15-12(20)9-3-4-10(17)16(5-9)6-11(18)19/h3-5H,6H2,1-2H3,(H,18,19)(H,14,15,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYRBDDTEOSLKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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